molecular formula C10H11N3 B2586216 4-(3-Aminoazetidin-1-yl)benzonitrile CAS No. 1484281-62-0

4-(3-Aminoazetidin-1-yl)benzonitrile

Cat. No.: B2586216
CAS No.: 1484281-62-0
M. Wt: 173.219
InChI Key: OXZAZNRAUKLTRK-UHFFFAOYSA-N
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Description

4-(3-Aminoazetidin-1-yl)benzonitrile is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.22 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a benzonitrile moiety

Preparation Methods

The synthesis of 4-(3-Aminoazetidin-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-aminoazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

4-(3-Aminoazetidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted azetidines and benzonitrile derivatives .

Scientific Research Applications

4-(3-Aminoazetidin-1-yl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Aminoazetidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring and the amino group are key functional groups that enable the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-(3-Aminoazetidin-1-yl)benzonitrile can be compared with other similar compounds, such as:

    4-(3-Aminoazetidin-1-yl)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.

    4-(3-Aminoazetidin-1-yl)benzamide: Similar structure but with an amide group instead of a nitrile group.

    4-(3-Aminoazetidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-(3-aminoazetidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-5-8-1-3-10(4-2-8)13-6-9(12)7-13/h1-4,9H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZAZNRAUKLTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484281-62-0
Record name 4-(3-aminoazetidin-1-yl)benzonitrile
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